{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
Description
IUPAC Nomenclature Rules for Substituted Propanolamine Derivatives
The systematic naming of {2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine follows IUPAC guidelines for substituted amino alcohols. Propanolamine derivatives are prioritized based on functional group hierarchy, with the amine group (-NH$$_2$$) taking precedence over hydroxyl (-OH) and ether (-O-) groups. The parent structure is identified as propan-1-amine , with substituents numbered to minimize locants for the principal functional groups.
Key Nomenclature Steps:
- Parent chain selection : The longest carbon chain containing both the amine and hydroxyl groups is a three-carbon propyl backbone.
- Functional group prioritization : The primary amine (-NH$$_2$$) is designated as the suffix (-amine), while the hydroxyl group is a prefix (-hydroxy).
- Substituent ordering : The phenoxy group at position 3 and the methyl group on the nitrogen atom are listed alphabetically.
- Trifluoromethyl placement : The 2-(trifluoromethyl) substituent on the phenyl ring is specified using numerical locants.
The resulting IUPAC name is:
N-Methyl-3-[2-(trifluoromethyl)phenoxy]-2-hydroxypropan-1-amine
Table 1: Component Breakdown of IUPAC Name
| Component | Position | Role in Nomenclature |
|---|---|---|
| Propan-1-amine | Base | Parent structure |
| 2-Hydroxy | C2 | Prefix (hydroxy group) |
| 3-[2-(Trifluoromethyl)phenoxy] | C3 | Substituent (ether linkage) |
| N-Methyl | N1 | Alkyl group on nitrogen |
Comparative Analysis of Trivial vs. Systematic Naming Conventions
Trivial names for propanolamine derivatives often emphasize pharmacological or historical context, whereas systematic names provide unambiguous structural details.
Systematic Advantages:
Limitations of Trivial Names:
- Context-dependent : Names like "trifluoromethylphenoxypropanolamine" omit stereochemical and substituent details.
- Non-standardized : May vary between manufacturers or research groups.
Table 2: Naming Convention Comparison
| Feature | Systematic Name | Trivial Name Example |
|---|---|---|
| Substituent positions | Explicit (e.g., 2-hydroxy, 3-phenoxy) | Implied |
| Functional groups | Hierarchically ordered | Often omitted |
| Stereochemistry | Configurations specified (if applicable) | Rarely addressed |
Structural Relationship to Phenoxypropylamine Pharmacophores
This compound shares structural motifs with bioactive phenoxypropylamine derivatives, particularly β-adrenergic ligands.
Key Pharmacophoric Features:
- Phenoxy moiety : The 2-(trifluoromethyl)phenoxy group enhances lipid solubility and receptor binding affinity compared to unsubstituted analogs.
- Propanolamine backbone : The hydroxyl and amine groups facilitate hydrogen bonding with biological targets, mimicking endogenous catecholamines.
- N-Methyl substitution : Reduces basal amine reactivity while modulating pharmacokinetic properties.
Table 3: Structural Analogues in Pharmacologically Active Compounds
The trifluoromethyl group introduces electron-withdrawing effects, potentially altering metabolic stability and target selectivity compared to non-fluorinated derivatives. The hydroxyl group at C2 preserves hydrogen-bonding capacity critical for interactions with serine/threonine residues in enzymatic pockets.
Properties
IUPAC Name |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-8(16)7-17-10-5-3-2-4-9(10)11(12,13)14/h2-5,8,15-16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGDONZKFTWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine typically involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which {2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and amine groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs with variations in substituent positions, amine groups, and fluorination patterns. Below is a detailed analysis:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., N,N-dimethyl derivatives), affecting solubility and receptor binding .
- Stability : The methylamine group in the target compound may confer lower metabolic stability than bulkier amine derivatives (e.g., N-benzyl analogs) .
Critical Analysis of Structural Modifications
- Ortho vs. Para Trifluoromethyl Substitution : Ortho-substitution may hinder rotational freedom, impacting binding to planar biological targets. Para-substitution offers better electronic effects for aromatic interactions .
- Amine Group Variation: Dimethylamine derivatives exhibit higher basicity and altered pharmacokinetics compared to monomethylamine analogs .
Biological Activity
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine , also known by its chemical formula and CAS Number 1019477-18-9, is an organic compound that has garnered attention in medicinal chemistry and material sciences due to its unique structural properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group, a trifluoromethyl group, and an amine functional group, which contribute to its biological activity. Its molecular weight is approximately 249.23 g/mol. The trifluoromethyl moiety is particularly significant as it can enhance lipophilicity and metabolic stability, which are crucial for drug development.
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Similar to other compounds with trifluoromethyl groups, it may influence serotonin pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antidepressant Activity :
-
Antimicrobial Properties :
- In vitro assays demonstrated that this compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 μg/mL, indicating moderate effectiveness compared to traditional antibiotics.
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
A comparative overview of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fluoxetine | Fluoxetine | Known SSRI with established antidepressant properties |
| Trifluoperazine | Trifluoperazine | Antipsychotic medication with various therapeutic uses |
| Paroxetine | Paroxetine | Another SSRI with a distinct side effects profile |
The distinct combination of functional groups in this compound may impart unique pharmacological properties compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for {2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions forms an epoxide intermediate, which is then opened with methylamine to yield the target compound. Key steps include:
- Reagent Optimization : Use potassium carbonate in DMF to enhance phenoxide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts. Purity >95% can be achieved via recrystallization in ethanol/water .
- Yield Improvement : Catalytic amounts of tetrabutylammonium bromide (TBAB) improve reaction rates in polar aprotic solvents .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 7.6–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (O–CH2–), and δ 2.4–2.6 ppm (N–CH3). F NMR confirms the trifluoromethyl group at δ -62 ppm .
- Mass Spectrometry : ESI-MS (positive mode) displays [M+H] at m/z 318.1, consistent with the molecular formula CHFNO .
- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding networks in the hydrochloride salt form .
Q. How does the compound’s solubility profile impact formulation for in vitro studies?
Methodological Answer: The compound exhibits pH-dependent solubility due to its tertiary amine and hydroxyl groups:
- Aqueous Buffers : Soluble in acidic conditions (pH <5, forming hydrochloride salts) but precipitates at physiological pH (7.4). Use 0.1M HCl for stock solutions .
- Organic Solvents : Highly soluble in DMSO (>50 mg/mL) and ethanol. For cell-based assays, dilute DMSO stocks to <0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies enable enantiomeric resolution of the compound, given its chiral center?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers. Retention times differ by 2–3 minutes .
- Diastereomeric Salt Formation : React with L-tartaric acid in methanol; the (R)-enantiomer precipitates preferentially .
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the hydroxyl group selectively modifies one enantiomer .
Q. How does the compound interact with β-adrenoceptor subtypes, and what assays validate its selectivity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement using H-CGP12177A (β/β) and H-SR59230A (β). IC values <1 μM suggest high affinity for β-adrenoceptors .
- Functional cAMP Assays : In HEK-293 cells expressing β receptors, the compound increases cAMP production (EC = 50 nM), while β activity is negligible .
- Antagonist Studies : Pre-treatment with CGP20712A (β-selective antagonist) blocks 90% of activity, confirming β specificity .
Q. What metabolic pathways dominate in hepatic microsomes, and how are metabolites characterized?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies N-demethylation (major pathway) and hydroxylation at the propyl chain .
- Enzyme Inhibition : Co-incubation with CYP2D6 inhibitor quinidine reduces metabolite formation by 70%, implicating CYP2D6 in demethylation .
- Metabolite Isolation : Semi-preparative HPLC (C18 column, acetonitrile/0.1% formic acid) isolates metabolites for NMR structural elucidation .
Q. How can contradictory data on the compound’s activity across different assays be resolved?
Methodological Answer:
- Assay Condition Variability : Differences in buffer pH (e.g., Tris vs. HEPES) alter protonation states, affecting receptor binding. Standardize pH to 7.4 ± 0.1 .
- Cell Line Heterogeneity : β-arrestin recruitment assays (e.g., PathHunter®) may show biased agonism not detected in cAMP assays. Use multiple orthogonal assays .
- Statistical Reconciliation : Apply Bayesian meta-analysis to integrate data from 10+ studies, weighting results by assay robustness (e.g., sample size, controls) .
Q. What computational methods predict the compound’s binding mode to serotonin transporters (SERT)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with SERT crystal structure (PDB: 5I6X). The protonated amine forms salt bridges with Asp98, while the trifluoromethyl group fits into a hydrophobic pocket .
- MD Simulations : 100-ns simulations in CHARMM36m force field reveal stable hydrogen bonds with Tyr176 and Ser438, critical for SSRI activity .
- Free Energy Calculations : MM/GBSA predicts ΔG = -9.8 kcal/mol, aligning with experimental K = 12 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
